An In-depth Technical Guide to the Physicochemical Properties of 1-decyl-3-methylimidazolium Tetrafluoroborate
An In-depth Technical Guide to the Physicochemical Properties of 1-decyl-3-methylimidazolium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-decyl-3-methylimidazolium tetrafluoroborate, often abbreviated as [C10MIM][BF4], is an ionic liquid (IL) that has garnered significant interest in various scientific and industrial fields. Its unique set of physicochemical properties, including low volatility, high thermal stability, and tunable solubility, makes it a versatile solvent and material for applications ranging from chemical synthesis and catalysis to electrochemistry and drug delivery. This technical guide provides a comprehensive overview of the core physicochemical properties of [C10MIM][BF4], detailed experimental protocols for their determination, and a logical workflow for its characterization.
Core Physicochemical Properties
The key physicochemical properties of 1-decyl-3-methylimidazolium tetrafluoroborate are summarized in the tables below. These values represent a compilation of data from various sources and provide a quantitative basis for its application in research and development.
General and Physical Properties
| Property | Value |
| Molecular Formula | C₁₄H₂₇BF₄N₂ |
| Molecular Weight | 310.18 g/mol [1] |
| Appearance | Clear, light yellow to brown liquid |
| Melting Point | -4 °C[1] |
| Density | 1.07 g/cm³ (at 20 °C) |
| Refractive Index | 1.438 - 1.450 (at 20 °C) |
Viscosity and Thermal Properties
| Property | Value |
| Viscosity | 721 cP (at 18 °C) |
| Boiling Point | >300 °C (Decomposes) |
| Thermal Stability (Decomposition Temperature) | Typically >300 °C for imidazolium-based ILs[2] |
Solubility
| Solvent | Solubility |
| Water | Soluble |
| Acetone | Miscible |
| Acetonitrile | Miscible |
| Isopropanol | Not miscible |
| Toluene | Not miscible |
| Hexane | Not miscible |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of the physicochemical properties of ionic liquids. The following sections outline standard experimental protocols for key characterization techniques.
Synthesis of 1-decyl-3-methylimidazolium Tetrafluoroborate
The synthesis of 1-decyl-3-methylimidazolium tetrafluoroborate is typically a two-step process[3].
Step 1: Synthesis of 1-decyl-3-methylimidazolium Bromide ([C10MIM][Br])
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylimidazole and 1-bromodecane in a 1:1 molar ratio.
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The reaction mixture is heated, typically to around 70-80 °C, and stirred vigorously for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
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After the reaction is complete, the excess 1-bromodecane is removed under reduced pressure using a rotary evaporator.
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The resulting viscous liquid, 1-decyl-3-methylimidazolium bromide, is washed several times with a non-polar solvent like ethyl acetate or hexane to remove any remaining unreacted starting materials. The product is then dried under vacuum.
Step 2: Anion Exchange to form 1-decyl-3-methylimidazolium Tetrafluoroborate ([C10MIM][BF4])
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The synthesized 1-decyl-3-methylimidazolium bromide is dissolved in a suitable solvent, such as methanol or acetone[3].
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An equimolar amount of sodium tetrafluoroborate (NaBF₄) is dissolved in the minimum amount of water and added dropwise to the [C10MIM][Br] solution while stirring.
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A white precipitate of sodium bromide (NaBr) will form. The reaction mixture is stirred for several hours at room temperature to ensure complete anion exchange.
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The precipitated NaBr is removed by filtration.
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The solvent is removed from the filtrate under reduced pressure.
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The resulting ionic liquid is washed with deionized water to remove any remaining inorganic salts. The product is then extracted with a suitable organic solvent like dichloromethane.
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The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under vacuum to yield the final product, 1-decyl-3-methylimidazolium tetrafluoroborate. The purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR.
Density Measurement
The density of ionic liquids can be accurately measured using a vibrating tube densimeter[4].
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Calibration: The instrument is first calibrated using two standards of known density, typically dry air and deionized water, at the desired temperature.
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Sample Preparation: The ionic liquid sample is degassed to remove any dissolved gases that could affect the density measurement.
-
Measurement: A small amount of the degassed sample is injected into the vibrating U-tube of the densimeter. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample.
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Temperature Control: The temperature of the sample cell is precisely controlled throughout the measurement, as density is temperature-dependent.
-
Data Acquisition: The density is typically measured at several temperatures to determine the temperature dependence of this property. Measurements are usually performed in triplicate to ensure accuracy[4].
Viscosity Measurement
The viscosity of ionic liquids is commonly determined using a rotational viscometer or a falling-ball viscometer[5][6].
-
Instrument Setup: The viscometer is calibrated using standard viscosity fluids. The appropriate spindle or ball is selected based on the expected viscosity of the ionic liquid.
-
Sample Loading: A known volume of the ionic liquid is placed in the sample holder.
-
Temperature Equilibration: The sample is allowed to equilibrate to the desired measurement temperature.
-
Measurement:
-
Rotational Viscometer: The spindle is rotated at a constant shear rate, and the torque required to maintain this rate is measured. The viscosity is calculated from the torque and the geometry of the spindle.
-
Falling-Ball Viscometer: The time it takes for a ball of known density and diameter to fall a specific distance through the ionic liquid is measured. The viscosity is then calculated using Stokes' law, correcting for the wall effects of the tube.
-
-
Data Analysis: Measurements are typically repeated at various shear rates (for rotational viscometers) to check for Newtonian behavior and at different temperatures to determine the viscosity-temperature relationship.
Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC)
Thermal analysis provides crucial information about the thermal stability, melting point, and other phase transitions of the ionic liquid[7][8][9][10].
Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the ionic liquid is placed in a TGA pan (e.g., platinum or alumina).
-
Experimental Conditions: The sample is heated in a controlled atmosphere (usually inert, like nitrogen or argon, to prevent oxidation) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C)[7][9].
-
Data Collection: The TGA instrument records the mass of the sample as a function of temperature.
-
Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins. The temperature at which 5% or 10% mass loss occurs is also often reported as a measure of thermal stability[11].
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small amount of the ionic liquid (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Program: The sample and reference are subjected to a controlled temperature program, which typically includes cooling and heating cycles to observe glass transitions, crystallization, and melting events. For example, the sample might be cooled from room temperature to -100 °C and then heated to 100 °C at a constant rate (e.g., 10 °C/min)[10].
-
Data Collection: The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic and exothermic peaks. The melting point (T_m) is determined from the peak of the endothermic melting transition. Glass transition temperatures (T_g) appear as a step-like change in the baseline.
Mandatory Visualizations
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of 1-decyl-3-methylimidazolium tetrafluoroborate.
Caption: Workflow for the synthesis and physicochemical characterization of [C10MIM][BF4].
Experimental Workflow for Thermal Analysis
The following diagram outlines the typical experimental workflow for conducting thermal analysis (TGA and DSC) on an ionic liquid sample.
References
- 1. 1-Decyl-3-methylimidazolium tetrafluoroborate, >98% | IoLiTec [iolitec.de]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. research.abo.fi [research.abo.fi]
- 5. gazi.edu.tr [gazi.edu.tr]
- 6. Viscosity of Ionic Liquids: Application of the Eyring’s Theory and a Committee Machine Intelligent System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajer.org [ajer.org]
- 8. researchgate.net [researchgate.net]
- 9. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
